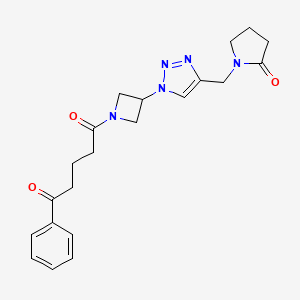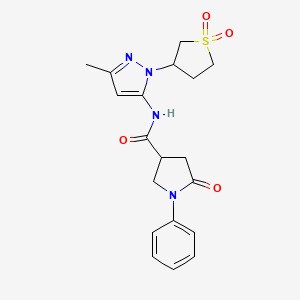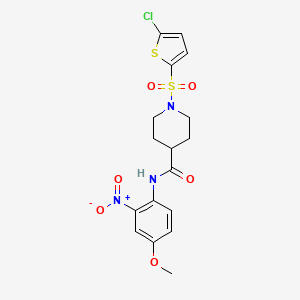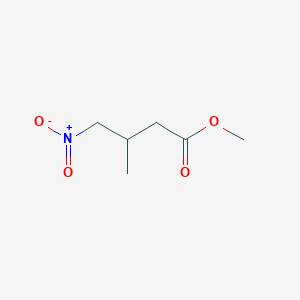
3-甲基-4-硝基丁酸甲酯
描述
Methyl 3-methyl-4-nitrobutanoate is a chemical compound that is part of a broader class of nitrobutanoates. These compounds are characterized by their nitro functional groups and are often used in various chemical synthesis processes due to their reactivity. Although the provided papers do not directly discuss methyl 3-methyl-4-nitrobutanoate, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemical behavior of methyl 3-methyl-4-nitrobutanoate.
Synthesis Analysis
The synthesis of related nitrobutanoates and similar compounds can be complex, involving multi-component reactions. For instance, a four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, which are structurally related to methyl 3-methyl-4-nitrobutanoate, has been developed using N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde without the need for catalysts or additives at room temperature . This method demonstrates the potential for efficient synthesis routes that could be adapted for the synthesis of methyl 3-methyl-4-nitrobutanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-methyl-4-nitrobutanoate can exhibit interesting features such as rotational isomerism. For example, 2-methyl-2,3,3-trinitrobutane shows a mixture of "trans" and "gauche" rotamers in solution, as evidenced by dielectric data and supported by computational calculations . This suggests that methyl 3-methyl-4-nitrobutanoate may also exhibit rotational isomerism, which could affect its reactivity and physical properties.
Chemical Reactions Analysis
Compounds with nitro groups, like methyl 3-methyl-4-nitrobutanoate, can participate in various chemical reactions. A related compound, methyl 4-nitrobutanoate, reacts with formaldehyde and primary amines according to the Mannich reaction pattern, leading to the formation of substituted 5-nitrohexahydropyrimidines . This indicates that methyl 3-methyl-4-nitrobutanoate could also be reactive in Mannich-type reactions, which could be useful in the synthesis of more complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobutanoates are influenced by their molecular structure. The presence of nitro groups can significantly affect the compound's polarity, solubility, and reactivity. For example, the crystal structures of related nitro compounds reveal that the orientation of nitro groups can impact the solid-state packing of the molecules . Additionally, the reactivity of these compounds with various reagents, as seen in the synthesis of inhibitors for rat liver microsomal retinoic acid metabolising enzymes, can provide insights into the electrophilic and nucleophilic sites within the molecule .
科学研究应用
反应和合成
- 3-甲基-4-硝基丁酸甲酯已在各种化学反应和合成过程中得到研究。例如,Shakirov 等人 (2005) 探索了 γ-硝基酮和 4-硝基丁酸甲酯与甲醛和伯胺的反应,观察到取代的 5-硝基六氢嘧啶的形成 (Shakirov et al., 2005)。类似地,Shapiro 等人 (1988) 研究了质子供体试剂对 1-烷基环丙烯-3-羧酸酯的区域选择性催化加成,包括与 3-甲基-4-硝基丁酸甲酯等化合物的反应 (Shapiro et al., 1988)。
趋化性和生物降解
- 3-甲基-4-硝基丁酸甲酯已在环境生物降解的背景下得到研究。Bhushan 等人 (2000) 报告了 Ralstonia sp. SJ98 对 3-甲基-4-硝基苯酚(有机磷酸酯杀虫剂的分解产物)的趋化性和生物降解。这项研究有助于了解与 3-甲基-4-硝基丁酸甲酯等化合物相关的环境影响和净化策略 (Bhushan et al., 2000)。
特定化合物的合成
- 使用 3-甲基-4-硝基丁酸甲酯合成特定化合物一直是人们感兴趣的课题。例如,Miyakoshi 和 Saito (1983) 从硝基戊烷合成了橡木内酯(一种酒精饮料的成分),其中涉及 3-甲基-4-硝基辛酸甲酯的形成 (Miyakoshi & Saito, 1983)。
催化和化学反应
- 3-甲基-4-硝基丁酸甲酯参与各种催化和化学反应已得到广泛研究。例如,Dryahina 等人 (2004) 对各种离子与硝基烷烃(包括 3-甲基-4-硝基丁酸甲酯)的离子化学进行了研究,深入了解了它们的反应性和在不同领域的潜在应用 (Dryahina et al., 2004)。
作用机制
Mode of Action
It’s known that many nitro compounds undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that many nitro compounds can participate in various biochemical reactions, including michael additions . These reactions can lead to changes in downstream pathways, potentially affecting cellular processes.
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in molecular structures and cellular processes .
属性
IUPAC Name |
methyl 3-methyl-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJCNUWYDGVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

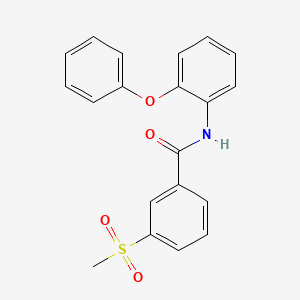


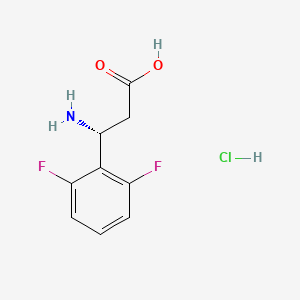
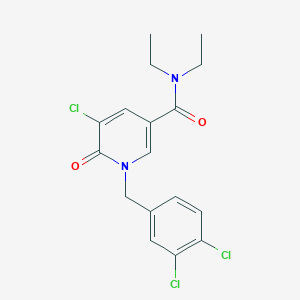
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)
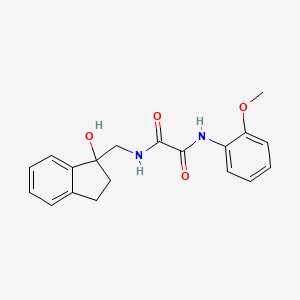
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020313.png)
